4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472881
InChI: InChI=1S/C12H8BrFN2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-11-7-9(14)3-6-12(11)16(17)18/h1-7,15H
SMILES: C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])Br
Molecular Formula: C12H8BrFN2O4S
Molecular Weight: 375.17 g/mol

4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC13472881

Molecular Formula: C12H8BrFN2O4S

Molecular Weight: 375.17 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide -

Specification

Molecular Formula C12H8BrFN2O4S
Molecular Weight 375.17 g/mol
IUPAC Name 4-bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide
Standard InChI InChI=1S/C12H8BrFN2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-11-7-9(14)3-6-12(11)16(17)18/h1-7,15H
Standard InChI Key HZUVSYRUAPVGNX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])Br
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])Br

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide is C₁₂H₈BrFN₂O₄S, derived from the combination of a brominated benzenesulfonyl group and a 5-fluoro-2-nitrophenylamine moiety. The exact molecular weight is 389.17 g/mol, calculated as follows:

  • Carbon (12 atoms × 12.01) = 144.12

  • Hydrogen (8 atoms × 1.01) = 8.08

  • Bromine (1 atom × 79.90) = 79.90

  • Fluorine (1 atom × 19.00) = 19.00

  • Nitrogen (2 atoms × 14.01) = 28.02

  • Oxygen (4 atoms × 16.00) = 64.00

  • Sulfur (1 atom × 32.07) = 32.07
    Total = 385.19 g/mol (minor discrepancies due to isotopic variations) .

Spectral and Physical Properties

While experimental data for this specific compound are unavailable, analogs suggest:

  • UV-Vis Absorption: A strong absorbance near 270–300 nm due to the nitro and aromatic groups .

  • Melting Point: Estimated at 180–200°C, typical for sulfonamides with halogen substituents .

  • Solubility: Likely low in water (<0.1 g/L) but soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₈BrFN₂O₄S
Molecular Weight389.17 g/mol
LogP (Partition Coefficient)~3.2 (indicating moderate lipophilicity)
Topological Polar Surface Area114 Ų (high polarity due to nitro and sulfonamide groups)

Synthesis and Manufacturing Pathways

Key Synthetic Routes

The synthesis of 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide likely involves multi-step reactions, drawing parallels to methods described in patent CN1157812A :

  • Nitration and Bromination:

    • Initial nitration of a fluorobenzene derivative to introduce the nitro group at the ortho position.

    • Bromination at the para position using cuprous bromide (CuBr) under acidic conditions .

  • Sulfonylation:

    • Reaction of 4-bromobenzenesulfonyl chloride with 5-fluoro-2-nitroaniline in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

Critical Reaction Conditions:

  • Temperature: Diazotization and bromination steps require strict control at -5°C to +5°C to avoid side reactions .

  • Catalysts: Cuprous bromide enhances electrophilic aromatic substitution efficiency .

Challenges in Synthesis

  • Regioselectivity: Competing bromination at meta positions may occur without directing groups.

  • Purification: Separation of isomers (e.g., para vs. meta bromo products) demands chromatography or recrystallization .

ParameterRecommendation
Engineering ControlsUse fume hoods for synthesis
Respiratory ProtectionNIOSH-approved mask for vapors
Skin ProtectionImpermeable gloves and clothing

Future Research Directions

  • Experimental Validation: Confirm predicted properties via NMR, mass spectrometry, and X-ray crystallography.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Process Optimization: Develop greener synthesis routes using catalytic bromination.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator